Sgk1-IN-1

Vue d'ensemble

Description

SGK1-IN-1 est un inhibiteur de petite molécule ciblant spécifiquement la sérine/thréonine kinase régulée par le sérum et les glucocorticoïdes 1 (SGK1). SGK1 est une sérine/thréonine kinase qui joue un rôle crucial dans divers processus cellulaires, notamment le transport ionique, la survie cellulaire et la prolifération. Une dysrégulation de SGK1 a été impliquée dans plusieurs maladies, telles que l'hypertension, le cancer et les troubles neurodégénératifs .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de SGK1-IN-1 implique généralement plusieurs étapes, notamment la formation d'intermédiaires clés et leur fonctionnalisation ultérieure. La voie de synthèse exacte peut varier, mais elle comprend généralement :

Formation de la structure centrale : Ceci implique la construction de l'échafaudage central de la molécule par des réactions telles que la cyclisation ou la condensation.

Modifications de groupes fonctionnels : Introduction de divers groupes fonctionnels pour améliorer l'activité inhibitrice de la molécule. Cela peut impliquer des réactions telles que l'alkylation, l'acylation ou l'halogénation.

Purification et caractérisation : Le produit final est purifié à l'aide de techniques telles que la chromatographie sur colonne et caractérisé à l'aide de méthodes spectroscopiques telles que la RMN et la spectrométrie de masse.

Méthodes de production industrielle

La production industrielle de this compound impliquerait probablement l'optimisation de la voie de synthèse afin de maximiser le rendement et de minimiser les coûts. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu pour certaines étapes, ainsi que le développement de méthodes de purification plus efficaces .

Analyse Des Réactions Chimiques

Types de réactions

SGK1-IN-1 peut subir diverses réactions chimiques, notamment :

Oxydation : Introduction d'atomes d'oxygène dans la molécule, modifiant potentiellement son activité.

Réduction : Élimination d'atomes d'oxygène ou ajout d'atomes d'hydrogène, ce qui peut également affecter son activité.

Substitution : Remplacement d'un groupe fonctionnel par un autre, ce qui peut être utilisé pour modifier les propriétés de la molécule.

Réactifs et conditions courantes

Oxydation : Les réactifs courants incluent le permanganate de potassium ou le trioxyde de chrome.

Réduction : Les réactifs courants incluent l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendront des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire une cétone ou un aldéhyde, tandis que la réduction peut produire un alcool .

Applications de la recherche scientifique

This compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé outil pour étudier le rôle de SGK1 dans diverses voies chimiques.

Biologie : Employé dans des études de culture cellulaire pour étudier les effets de l'inhibition de SGK1 sur la survie cellulaire, la prolifération et l'apoptose.

Médecine : Applications thérapeutiques potentielles dans les maladies où SGK1 est dysrégulé, telles que le cancer et l'hypertension.

Industrie : Pourrait être utilisé dans le développement de nouveaux médicaments ciblant SGK1

Mécanisme d'action

This compound exerce ses effets en se liant au domaine kinase de SGK1, inhibant ainsi son activité. Cela empêche SGK1 de phosphoryler ses cibles en aval, qui comprennent divers canaux ioniques, transporteurs et facteurs de transcription. L'inhibition de SGK1 peut conduire à une réduction de la survie et de la prolifération cellulaires, ce qui en fait une cible thérapeutique potentielle dans le cancer .

Applications De Recherche Scientifique

Tumor Growth and Metastasis

Sgk1-IN-1 has shown promise in preclinical studies as an effective inhibitor of tumor growth. Research indicates that SGK1 promotes tumor cell survival and resistance to chemotherapy. Inhibition of SGK1 using this compound leads to reduced cell motility and invasion in various cancer cell lines, including colorectal and breast cancer .

Key Findings:

- Colorectal Cancer: this compound treatment resulted in decreased proliferation rates and induced apoptosis in colorectal cancer cells .

- Prostate Cancer: Inhibition of SGK1 attenuated epithelial-mesenchymal transition (EMT) markers, reducing metastatic potential .

- Glioblastoma: Studies indicated that this compound significantly reduced cell viability and clonogenic capabilities in glioblastoma models .

| Cancer Type | Effect of this compound | Mechanism |

|---|---|---|

| Colorectal Carcinoma | Reduced proliferation | Induction of apoptosis |

| Prostate Cancer | Decreased metastasis | Attenuation of EMT markers |

| Glioblastoma | Lowered cell viability | Inhibition of clonogenic growth |

Immunological Applications

SGK1 plays a crucial role in regulating immune responses. Inhibition of SGK1 has been associated with enhanced anti-tumor immunity by promoting Th1-mediated responses. Studies have demonstrated that this compound can enhance the efficacy of immunotherapies by modulating T-cell polarization and function .

Key Findings:

- Th Cell Differentiation: this compound promotes Th1 differentiation while suppressing Th2 responses, potentially improving anti-tumor immunity .

- Macrophage Polarization: SGK1 inhibition enhances M1 macrophage polarization, which is associated with increased inflammatory responses against tumors .

| Immune Response | Effect of this compound | Mechanism |

|---|---|---|

| Th Cell Differentiation | Enhanced Th1 response | Suppression of Th2 differentiation |

| Macrophage Activation | Increased M1 polarization | Enhanced inflammatory cytokine production |

Metabolic Disorders

Recent studies have highlighted the role of SGK1 in metabolic regulation. Inhibition of SGK1 may have therapeutic implications for metabolic diseases such as obesity and diabetes. Research indicates that SGK1 influences adipocyte differentiation and glucose metabolism .

Key Findings:

- Adipogenesis: this compound has been shown to impact the differentiation process of adipocytes, suggesting a potential role in obesity management .

- Glucose Homeostasis: By modulating insulin signaling pathways, this compound may improve glucose uptake and metabolism .

| Metabolic Disorder | Effect of this compound | Mechanism |

|---|---|---|

| Obesity | Modulation of adipogenesis | Altered differentiation pathways |

| Diabetes | Improved glucose metabolism | Enhanced insulin signaling |

Case Studies

Several case studies illustrate the effectiveness of this compound across different research applications:

Case Study 1: Colorectal Cancer Model

In a mouse model of colorectal cancer, administration of this compound led to a significant reduction in tumor size and improved survival rates. The study highlighted the compound's ability to induce apoptosis in tumor cells while sparing normal tissues.

Case Study 2: Immunotherapy Enhancement

A study involving melanoma patients treated with checkpoint inhibitors showed that co-administration of this compound improved patient outcomes by enhancing T-cell activity against tumors.

Mécanisme D'action

SGK1-IN-1 exerts its effects by binding to the kinase domain of SGK1, thereby inhibiting its activity. This prevents SGK1 from phosphorylating its downstream targets, which include various ion channels, transporters, and transcription factors. The inhibition of SGK1 can lead to reduced cell survival and proliferation, making it a potential therapeutic target in cancer .

Comparaison Avec Des Composés Similaires

Composés similaires

SGK2-IN-1 : Un autre inhibiteur ciblant une autre isoforme de la famille SGK.

SGK3-IN-1 : Cible SGK3, qui a des fonctions similaires à SGK1 mais est impliqué dans différentes voies cellulaires.

Unicité

SGK1-IN-1 est unique par sa haute spécificité pour SGK1, ce qui permet des études plus ciblées et des thérapies potentielles. Sa capacité à inhiber sélectivement SGK1 sans affecter les autres kinases en fait un outil précieux dans les contextes de la recherche et de la thérapie .

Activité Biologique

Sgk1-IN-1 is a small molecule inhibitor targeting Serum and Glucocorticoid-Inducible Kinase 1 (SGK1), a serine/threonine kinase implicated in various physiological and pathological processes, including cancer progression, neuronal function, and metabolic regulation. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Overview of SGK1

SGK1 is part of the AGC kinase family and plays a crucial role in mediating the effects of the phosphoinositide 3-kinase (PI3K) signaling pathway. It is activated by mTORC2 and PDK1 through phosphorylation at specific sites, which leads to its involvement in key cellular processes such as proliferation, survival, apoptosis, and ion transport regulation . Dysregulation of SGK1 has been linked to various diseases, including cancer, hypertension, and neurodegenerative disorders .

This compound inhibits SGK1 activity by disrupting its phosphorylation and subsequent activation. This inhibition has been shown to have significant effects on cancer cell lines, particularly in non-small cell lung cancer (NSCLC) models. The compound enhances the efficacy of PI3K inhibitors by promoting apoptosis and causing cell cycle arrest in the G1 phase .

Key Findings:

- Synergistic Anticancer Activity : Inhibition of SGK1 alongside PI3K/AKT pathways leads to increased apoptosis and DNA damage in NSCLC cells .

- Resistance Mechanism : High expression levels of SGK1 correlate with resistance to PI3K inhibitors, suggesting that this compound could be crucial in overcoming this resistance .

Biological Effects

The biological effects of this compound extend beyond cancer therapy. Research indicates that SGK1 influences various cellular functions:

- Cell Migration and Invasion : SGK1 enhances cellular motility through pathways involving NFκB and ORAI/STIM signaling, which are critical for calcium entry necessary for migration .

- Neuronal Function : SGK1 regulates neuronal survival and function by modulating ion transporters and influencing energy metabolism during stress conditions like ischemia .

- Adipogenesis : SGK1 plays a role in adipocyte differentiation by phosphorylating transcription factors involved in fat cell development .

Case Study 1: NSCLC Treatment

A study demonstrated that this compound significantly increased the sensitivity of NSCLC cells to PI3K inhibitors. The combination treatment resulted in enhanced apoptosis rates compared to monotherapies. This finding underscores the potential for this compound as a co-treatment strategy in resistant cancer types.

Case Study 2: Neuronal Protection

In models of cerebral injury, inhibition of SGK1 was shown to protect neurons from damage during hypoxic conditions. This protective effect was attributed to the modulation of ion transporters that maintain cellular homeostasis under stress .

Data Summary

Propriétés

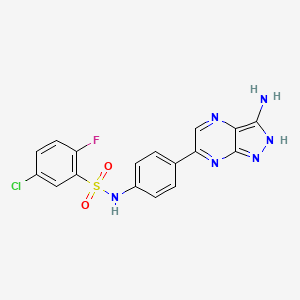

IUPAC Name |

N-[4-(3-amino-2H-pyrazolo[3,4-b]pyrazin-6-yl)phenyl]-5-chloro-2-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClFN6O2S/c18-10-3-6-12(19)14(7-10)28(26,27)25-11-4-1-9(2-5-11)13-8-21-15-16(20)23-24-17(15)22-13/h1-8,25H,(H3,20,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDKHTWASHUKHLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=NNC(=C3N=C2)N)NS(=O)(=O)C4=C(C=CC(=C4)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClFN6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.